molecular formula C6H8BBrClNO2 B2408738 3-Amino-4-bromophenylboronic acid hydrochloride CAS No. 2096339-36-3

3-Amino-4-bromophenylboronic acid hydrochloride

Cat. No.: B2408738
CAS No.: 2096339-36-3
M. Wt: 252.3
InChI Key: XSFJIXANNRLRAR-UHFFFAOYSA-N
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Description

3-Amino-4-bromophenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C6H8BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it useful in various chemical reactions and applications .

Properties

IUPAC Name

(3-amino-4-bromophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJIXANNRLRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromophenylboronic acid hydrochloride typically involves the bromination of phenylboronic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. The amination step can be carried out using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-4-bromophenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and as a building block for various chemical compounds .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a probe for detecting diols in biological systems.

Industry: In the industrial sector, 3-Amino-4-bromophenylboronic acid hydrochloride is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable complexes with diols makes it valuable in the development of sensors and diagnostic tools .

Mechanism of Action

The mechanism of action of 3-Amino-4-bromophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boronic acid reagent to form carbon-carbon bonds. The compound’s molecular targets include enzymes and receptors that contain diol groups, allowing it to inhibit enzyme activity or modulate receptor function .

Comparison with Similar Compounds

  • 3-Aminophenylboronic acid hydrochloride
  • 4-Bromophenylboronic acid
  • 3-Amino-4-chlorophenylboronic acid hydrochloride

Comparison: 3-Amino-4-bromophenylboronic acid hydrochloride is unique due to the presence of both amino and bromo substituents on the phenyl ring. This combination enhances its reactivity and allows for versatile applications in organic synthesis. Compared to 3-Aminophenylboronic acid hydrochloride, the bromine substituent provides additional sites for further functionalization. Similarly, compared to 4-Bromophenylboronic acid, the amino group offers additional reactivity and binding capabilities .

Biological Activity

3-Amino-4-bromophenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy, enzyme inhibition, and antibacterial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-Amino-4-bromophenylboronic acid hydrochloride
  • Molecular Formula : C₆H₈BBrN O₂·HCl
  • Molecular Weight : 227.35 g/mol

Anticancer Properties

Research indicates that 3-amino-4-bromophenylboronic acid hydrochloride exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it has been reported to have a cytotoxic effect on breast cancer cells (MCF-7) with an IC50 value of approximately 18.76 µg/mL, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound also shows promising enzyme inhibition properties. It has been evaluated for its inhibitory effects on key enzymes related to cancer progression and metabolic disorders. Notably, it demonstrated moderate acetylcholinesterase inhibition with an IC50 of 115.63 µg/mL and high butyrylcholinesterase inhibition at 3.12 µg/mL . These findings suggest its potential role in managing neurodegenerative diseases.

Antibacterial Activity

In addition to its anticancer properties, 3-amino-4-bromophenylboronic acid hydrochloride has exhibited antibacterial activity against several bacterial strains, including Escherichia coli. The compound showed effective inhibition at concentrations around 6.50 mg/mL . This broad-spectrum antibacterial activity positions it as a candidate for further development in antimicrobial therapies.

Apoptosis Induction

The mechanism through which 3-amino-4-bromophenylboronic acid hydrochloride induces apoptosis appears to involve the modulation of signaling pathways associated with cell survival and death. It may activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.

Enzyme Interaction

The compound's interaction with enzymes is likely mediated by its boronic acid functional group, which can form reversible covalent bonds with serine residues in active sites of enzymes, thereby inhibiting their function.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 18.76 µg/mL .
Enzyme Inhibition Showed moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL) .
Antibacterial Properties Effective against E. coli at concentrations of 6.50 mg/mL .

Q & A

Q. What are the common synthetic routes for 3-amino-4-bromophenylboronic acid hydrochloride, and how do purification challenges affect yield?

Methodological Answer: Synthesis typically involves halogenation of phenylboronic acid precursors followed by amination. For example, bromination of 3-aminophenylboronic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions. Purification challenges arise due to boronic acid reactivity, such as irreversible binding to silica gel during chromatography or boroxin formation at elevated temperatures . Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) is often employed to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing 3-amino-4-bromophenylboronic acid hydrochloride?

Methodological Answer: Key techniques include:

  • HPLC : For purity assessment using a C18 column with methanol-phosphate buffer mobile phases, as validated for structurally similar boronic acids (e.g., clonidine hydrochloride analysis) .
  • NMR : 11^{11}B and 1^{1}H NMR to confirm boronic acid structure and amine proton integration.
  • Melting Point Analysis : Reported ranges (e.g., 248–250°C for analogous compounds) help verify crystallinity .
  • Mass Spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H+^+] peaks).

Intermediate Research Questions

Q. How does the bromine substituent influence the reactivity of 3-amino-4-bromophenylboronic acid hydrochloride in cross-coupling reactions?

Methodological Answer: The bromine atom enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the amino group may require optimized ligands (e.g., Pd(PPh3_3)4_4) and base selection (e.g., Na2_2CO3_3) to improve reaction efficiency. Kinetic studies using model substrates (e.g., 4-bromo-3-methylphenylboronic acid) suggest reaction temperatures of 80–100°C in THF/water mixtures .

Q. What are the stability considerations for storing 3-amino-4-bromophenylboronic acid hydrochloride?

Methodological Answer: Stability is influenced by:

  • Moisture : Hydrolysis to boroxines can occur; store under inert gas (N2_2/Ar) in sealed containers with desiccants.
  • Temperature : Decomposition above 200°C; long-term storage at –20°C recommended .
  • Light Sensitivity : Amber vials prevent photodegradation of the aromatic amine moiety.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated phenylboronic acid derivatives?

Methodological Answer: Systematic optimization is critical:

  • Reagent Stoichiometry : Vary NBS ratios (1.0–1.2 equivalents) to minimize over-bromination.
  • Solvent Screening : Test DMF, DCM, and acetonitrile for solubility and reaction efficiency.
  • Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc)2_2) for coupling steps, noting that ligand choice (e.g., SPhos vs. XPhos) impacts turnover .
    Contradictions in literature yields often stem from unoptimized workup protocols (e.g., inadequate pH control during amine hydrochloride salt precipitation).

Q. What methodologies optimize the reaction conditions for synthesizing 3-amino-4-bromophenylboronic acid hydrochloride?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent polarity, and catalyst loading interactions.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks boronic acid intermediate formation.
  • Green Chemistry Approaches : Thiamine hydrochloride has been validated as a non-toxic catalyst for analogous boronic acid syntheses, reducing reliance on heavy metals .

Specialized Application Questions

Q. How can 3-amino-4-bromophenylboronic acid hydrochloride be applied in supramolecular chemistry?

Methodological Answer: The amino and boronic acid groups enable dual functionality:

  • Saccharide Recognition : Acts as a receptor for diols (e.g., glucose) via boronate ester formation, with pH-dependent binding efficiency .
  • Metal-Organic Frameworks (MOFs) : Coordination with transition metals (e.g., Cu2+^{2+}) creates porous structures for gas storage.

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

Methodological Answer: It serves as a precursor for:

  • Benzoxaboroles : Cyclocondensation with ketones yields bioactive heterocycles with antifungal activity .
  • Anticancer Agents : Suzuki couplings with pyrimidine derivatives generate kinase inhibitors.

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on boronic acid reactivity in aqueous vs. anhydrous conditions?

Methodological Answer:

  • Controlled Hydration Studies : Compare reaction rates in dry DMSO versus buffered aqueous solutions.
  • Computational Modeling : DFT calculations predict boronic acid pKa and hydration equilibria, clarifying discrepancies in reported reactivity .

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